4-({[(1-Ethyl-1H-pyrazol-5-YL)methyl]amino}methyl)-2-methoxyphenol
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Overview
Description
4-({[(1-Ethyl-1H-pyrazol-5-YL)methyl]amino}methyl)-2-methoxyphenol is an organic compound that features a pyrazole ring, an amino group, and a methoxyphenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(1-Ethyl-1H-pyrazol-5-YL)methyl]amino}methyl)-2-methoxyphenol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with an appropriate 1,3-dicarbonyl compound under acidic conditions.
Alkylation: The pyrazole ring is then alkylated using ethyl bromide in the presence of a base such as potassium carbonate.
Aminomethylation: The resulting 1-ethyl-1H-pyrazole is then subjected to aminomethylation using formaldehyde and an amine source.
Coupling with Methoxyphenol: Finally, the aminomethylated pyrazole is coupled with 2-methoxyphenol under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
4-({[(1-Ethyl-1H-pyrazol-5-YL)methyl]amino}methyl)-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to a quinone using oxidizing agents such as potassium permanganate.
Substitution: The methoxy group can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas over a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenols.
Scientific Research Applications
4-({[(1-Ethyl-1H-pyrazol-5-YL)methyl]amino}methyl)-2-methoxyphenol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to study the biological activity of pyrazole derivatives.
Industrial Applications: It may be used in the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of 4-({[(1-Ethyl-1H-pyrazol-5-YL)methyl]amino}methyl)-2-methoxyphenol involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity . The methoxyphenol moiety can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 4-({[(1-Methyl-1H-pyrazol-5-YL)methyl]amino}methyl)-2-methoxyphenol
- 4-({[(1-Propyl-1H-pyrazol-5-YL)methyl]amino}methyl)-2-methoxyphenol
Uniqueness
4-({[(1-Ethyl-1H-pyrazol-5-YL)methyl]amino}methyl)-2-methoxyphenol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity . The presence of the ethyl group on the pyrazole ring can enhance its lipophilicity and potentially improve its pharmacokinetic properties .
Properties
Molecular Formula |
C14H19N3O2 |
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Molecular Weight |
261.32 g/mol |
IUPAC Name |
4-[[(2-ethylpyrazol-3-yl)methylamino]methyl]-2-methoxyphenol |
InChI |
InChI=1S/C14H19N3O2/c1-3-17-12(6-7-16-17)10-15-9-11-4-5-13(18)14(8-11)19-2/h4-8,15,18H,3,9-10H2,1-2H3 |
InChI Key |
YZDCRSFBPPRHRF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CNCC2=CC(=C(C=C2)O)OC |
Origin of Product |
United States |
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